2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The Suzuki–Miyaura cross-coupling using the Buchwald ligands has been shown to form C–C bond in the sterically hindered position .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines involve various synthetic pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
Potential Applications in Parkinson's Disease Treatment
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating neurological conditions such as Parkinson's disease. For instance, compounds bearing morpholino groups and related structures have shown promise as selective adenosine hA2A receptor antagonists, a target for Parkinson's disease therapy. These compounds demonstrated efficacy in rat models, pointing to the potential therapeutic applications of structurally similar compounds in neurodegenerative diseases (Zhang et al., 2008).
Role in Imaging for Parkinson's Disease
Another study focused on the synthesis of a compound intended for use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This compound, featuring a morpholino group similar to the one in the query compound, was designed to assist in diagnosing and studying the progression of Parkinson's disease (Wang et al., 2017).
Anti-inflammatory and Analgesic Potential
Research on benzodifuran- and pyrazolo[1,5-a]pyrimidine-derived compounds has revealed significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX enzymes selectively, indicating their potential as novel anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Activity
Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells. These studies have provided valuable insights into the design of new anticancer agents, suggesting that compounds with similar structures could possess anticancer properties (Hassan et al., 2014).
Antibacterial Activity
Synthesized pyrazolo[3,4-d]pyrimidine derivatives demonstrated notable antibacterial properties against various pathogenic bacteria, including both gram-positive and gram-negative strains. This suggests potential applications of related compounds in developing new antibacterial agents (Beyzaei et al., 2017).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been proposed for a plethora of applications by exploiting the beneficial properties of such materials . Further studies are needed to explore the potential applications of these compounds .
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as inhibitors of cyclin-dependent kinases (cdks) . CDKs are essential proteins in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have been shown to inhibit cdks . These compounds may bind to the active site of CDKs, inhibiting their activity and altering cell cycle progression .
Biochemical Pathways
Given the potential inhibition of cdks, it can be inferred that this compound may affect cell cycle regulation pathways . Inhibition of CDKs can lead to cell cycle arrest, thereby inhibiting the proliferation of cells .
Pharmacokinetics
In silico admet studies of similar pyrazolo[1,5-a]pyrimidine compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine compounds have demonstrated cytotoxic activities against various cancer cell lines . These compounds have shown significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Action Environment
Similar pyrazolo[1,5-a]pyrimidine compounds have shown good solid-state emission intensities, suggesting that their optical properties may be influenced by the structural selection .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, it interacts with membrane-bound pyrophosphatases (mPPases), inhibiting their activity and affecting cellular energy metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it influences cellular metabolism by inhibiting mPPases, resulting in decreased ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, forming stable complexes that inhibit their kinase activity . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. Additionally, it interacts with mPPases, inhibiting their ability to hydrolyze pyrophosphate and disrupt proton or sodium ion transport across membranes . These interactions result in altered cellular energy metabolism and reduced cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDKs and mPPases, resulting in persistent cell cycle arrest and reduced cellular energy production . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDKs and mPPases, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s impact on cellular energy metabolism and the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing their activity and function. The compound’s inhibition of mPPases also affects metabolic flux, leading to altered levels of key metabolites such as ATP and pyrophosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell . For example, it can localize to the mitochondria, where it interacts with mitochondrial proteins and affects energy metabolism . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability within the cell .
Properties
IUPAC Name |
4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-18(21-7-9-24-10-8-21)22-17(19-13)12-15(20-22)14-5-3-4-6-16(14)23-2/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJYGIRBERIYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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